REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[N:10]=[CH:9][C:8]([N:11]=C(C2C=CC=CC=2)C2C=CC=CC=2)=[CH:7][N:6]=1)=[O:4].C([O-])(=O)C.[Na+].Cl.NO>CO>[CH3:1][O:2][C:3]([C:5]1[N:6]=[CH:7][C:8]([NH2:11])=[CH:9][N:10]=1)=[O:4] |f:1.2,3.4|
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Name
|
|
Quantity
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9.83 g
|
Type
|
reactant
|
Smiles
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COC(=O)C1=NC=C(C=N1)N=C(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
12.2 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
7.75 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
7.75 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
This was stirred at room temperature as a pale yellow mixture
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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silica gel was added directly to the reaction mixture
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Type
|
CUSTOM
|
Details
|
for dry loading purposes
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel flash chromatography (methanol/ethyl acetate)
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Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=C(C=N1)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |